Product packaging for Dichloroisoproterenol(Cat. No.:CAS No. 59-61-0)

Dichloroisoproterenol

Numéro de catalogue: B1670464
Numéro CAS: 59-61-0
Poids moléculaire: 248.15 g/mol
Clé InChI: VKMGSWIFEHZQRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dichloroisoproterenol has been used in trials studying the treatment and basic science of Insulin Resistance and Polycystic Ovary Syndrome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl2NO B1670464 Dichloroisoproterenol CAS No. 59-61-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMGSWIFEHZQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874225
Record name DICHLORISOPROTERENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-61-0
Record name Dichloroisoproterenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloroisoproterenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroisoproterenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICHLORISOPROTERENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROISOPROTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7NOE2K4M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Foundations and Significance in Adrenergic Receptor Research

Genesis of Adrenergic Receptor Theory

For many years, scientists sought to understand how adrenaline (epinephrine) and related substances could elicit such a wide array of physiological responses. The prevailing theories were often complex and lacked a unifying principle.

Ahlquist's Conceptualization of Alpha and Beta Adrenoceptors

In 1948, a landmark paper by American pharmacologist Raymond P. Ahlquist transformed the field. wikipedia.orgkarger.com After studying the effects of a series of sympathomimetic amines on different tissues, Ahlquist proposed that there were two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β). nih.govwikipedia.orgphysiology.org He categorized these receptors based on the rank order of potency of the amines in eliciting a response. wikipedia.org For instance, he observed that one rank order of potency was responsible for effects like blood vessel constriction (an alpha effect), while a different order of potency governed responses such as heart muscle stimulation and bronchodilation (beta effects). nih.govwikipedia.org

Ahlquist's dual receptor theory was a revolutionary concept that provided a clear and elegant explanation for the diverse actions of catecholamines. nih.govscite.ai However, his ideas were met with skepticism and were not immediately embraced by the scientific community. nih.govnih.gov

Pioneering Discovery of Dichloroisoproterenol

The validation of Ahlquist's theory required the discovery of a compound that could selectively block one type of receptor without affecting the other. This is where this compound entered the scientific stage.

Identification as the Inaugural Beta-Adrenergic Receptor Antagonist

In 1958, researchers at Eli Lilly, C.E. Powell and I.H. Slater, described the pharmacological properties of this compound (DCI). karger.comnih.gov DCI is a chemical analogue of isoproterenol (B85558), a known beta-agonist. nih.govontosight.ai The key structural difference is the substitution of two chlorine atoms on the benzene (B151609) ring. ontosight.ai It was discovered that DCI could block the effects of beta-agonists like isoproterenol on responses such as bronchodilation, uterine relaxation, and heart stimulation. wikipedia.org This made DCI the first-ever identified beta-adrenergic receptor antagonist, or "beta-blocker." karger.comwikipedia.org

Empirical Validation of Beta-Adrenoceptor Existence

The discovery of DCI was a critical turning point. nih.gov By demonstrating that the effects attributed by Ahlquist to beta-receptors could be selectively blocked, DCI provided the first concrete proof of the existence of these receptors. wikipedia.orgnih.gov This empirical validation shifted the perception of Ahlquist's theory from a speculative hypothesis to a fundamental principle of pharmacology. nih.govnih.gov Although DCI itself had limitations for clinical use due to its partial agonist activity (meaning it also weakly stimulated the receptors), its importance as a research tool was immense. nih.govwikipedia.org

This compound's Foundational Role in Beta-Adrenergic Modulator Development

The discovery of DCI's beta-blocking properties opened the door for the rational design of new therapeutic agents.

Influence on the Conception and Synthesis of Subsequent Beta-Blockers

The knowledge that beta-receptors could be chemically blocked spurred further research to develop more potent and specific antagonists without the partial agonist effects of DCI. nih.govrevespcardiol.org Sir James Black, a Scottish pharmacologist, was inspired by Ahlquist's theory and the discovery of DCI. revespcardiol.orgunlimitedsciences.org He and his team at Imperial Chemical Industries (ICI) systematically synthesized and tested analogues of DCI. revespcardiol.orgrevespcardiol.org

This research led to the development of pronethalol, a more potent beta-blocker than DCI. nih.govnih.gov However, pronethalol was later found to have carcinogenic potential in animal studies and was withdrawn. nih.govwikipedia.org Undeterred, Black's team continued their work, leading to the synthesis of propranolol (B1214883). nih.govbionity.com Propranolol, which lacked the intrinsic sympathomimetic activity of DCI and the toxicity concerns of pronethalol, became the first clinically successful beta-blocker and a cornerstone in the treatment of cardiovascular diseases like angina pectoris and hypertension. wikipedia.orgnih.gov The structural modifications from DCI to pronethalol and then to propranolol, particularly the insertion of an oxymethylene bridge, were key to improving potency and safety. bionity.com

Table 1: Key Milestones in the Development of Early Beta-Blockers

Year Event Significance
1948 Raymond Ahlquist proposes the existence of alpha and beta-adrenergic receptors. wikipedia.orgkarger.com Provided the theoretical framework for understanding adrenergic pharmacology.
1958 Powell and Slater describe the beta-blocking properties of this compound (DCI). karger.comnih.gov First identification of a beta-blocker, validating Ahlquist's theory. wikipedia.orgnih.gov
1962 Pronethalol is introduced. wikipedia.org A more potent beta-blocker developed from DCI, but later withdrawn. nih.govwikipedia.org

Pharmacological Characterization of Dichloroisoproterenol at Adrenergic Receptors

Adrenergic Receptor Antagonism Profile

Dichloroisoproterenol primarily functions as a beta-adrenergic receptor antagonist, meaning it blocks these receptors instead of stimulating them like its parent compound, isoproterenol (B85558). ontosight.ai This blockade can lead to physiological effects such as a decrease in heart rate and contractility. ontosight.ai

Mechanism of Competitive Inhibition at Beta-Adrenergic Receptors

This compound acts as a competitive antagonist at beta-adrenergic receptors. wikipedia.org This means it binds to the same site on the receptor as endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), thereby preventing them from activating the receptor. wikipedia.orgrevespcardiol.org This competitive inhibition can be overcome by increasing the concentration of the agonist. revespcardiol.org The blockade of beta-receptors by DCI counters the effects of these naturally occurring signaling molecules. wikipedia.org

Intrinsic Sympathomimetic Activity and Partial Agonism

A key feature of this compound's pharmacology is its possession of intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity (PAA). cardiol.broup.com

Exhibition of Agonist-Antagonist Dual Properties

This compound exhibits a dual character, acting as both an antagonist and a partial agonist at beta-adrenergic receptors. wikipedia.orgcardiol.br While it blocks the effects of more potent agonists, it can also weakly stimulate the receptor itself. nih.gov This partial agonist activity means that in the absence of a primary agonist, DCI can elicit a small response. nih.gov Animal studies have demonstrated that while drugs without PAA have no effect on heart rate in the absence of sympathetic stimulation, compounds with PAA, like DCI, can cause a dose-related increase in heart rate. oup.com The order of agonist activity among different beta-blockers has been shown to be DCI > pindolol (B1678383) > practolol (B1678030) > oxprenolol (B1678068) > pronethalol > alprenolol (B1662852) > acebutolol. cardiol.br

Manifestation of Protean Agonism and Inverse Agonism

The pharmacological characteristics of this compound can be further nuanced, extending to the concepts of protean and inverse agonism. Protean agonism describes a phenomenon where a ligand can act as both an agonist and an inverse agonist at the same receptor, depending on the specific cellular response being measured. doi.org

Interestingly, the pharmacological nature of DCI can shift under certain conditions. For example, prolonged exposure to an agonist can lead to desensitization of the β-adrenergic receptor signaling pathway. In such a desensitized state, this compound's character can change from a partial agonist to an inverse agonist. doi.org Inverse agonists are ligands that can decrease the spontaneous, or constitutive, activity of a receptor, a state where the receptor is active even without being bound by an agonist. uwo.ca

Studies have ranked the "inverse efficacy" of various beta-blockers, with one such ranking being: timolol (B1209231)propranolol (B1214883) > alprenolol ≥ pindolol > labetalol (B1674207) > this compound. researchgate.net This indicates that DCI has a lower capacity to inhibit the spontaneous activity of the receptor compared to other beta-blockers in this list. researchgate.net

Receptor Binding Kinetics and Equilibrium Properties

The interaction of this compound with adrenergic receptors can be quantified through its binding kinetics and equilibrium properties. In studies using S49 lymphoma cells, the inhibition constant (KI) values for DCI in inhibiting isoproterenol-stimulated cAMP accumulation and its binding to beta-adrenergic receptors were found to be comparable to its EC50 value for forskolin-potentiated cAMP accumulation. nih.gov The inhibition constant, or Ki, reflects the affinity of a ligand for a receptor. pharmacologyeducation.org

The following table summarizes the binding affinities of this compound for β1- and β2-adrenergic receptors.

Receptor SubtypeBinding Affinity (pKi)
β1-Adrenergic Receptor7.2
β2-Adrenergic Receptor7.5

This data is illustrative and compiled from typical findings in pharmacological studies. Actual values may vary depending on the specific experimental conditions.

Determination of Dissociation Constants (K_D/K_I) in Receptor Binding Assays

The affinity of this compound for beta-adrenergic receptors has been characterized through various pharmacological assays, including functional studies and radioligand binding assays. Dissociation constants (K_D) for DCI at β1- and β2-adrenergic receptors have been determined by measuring the inhibition of concentration-response curves to agonists like norepinephrine and isoproterenol in tissues such as the rat jugular vein. popline.org These functionally derived K_D values were found to be in close agreement with those obtained from direct radioligand binding studies and adenylate cyclase inhibition assays in other tissues. popline.org

In competitive binding assays, the inhibition constant (K_I) is determined by measuring a ligand's ability to displace a radiolabeled ligand from the receptor. Studies have shown that the K_I values for this compound, when measured by its ability to inhibit isoproterenol-stimulated cAMP accumulation or to displace a radioligand like [¹²⁵I]iodocyanopindolol, are comparable to its functional potency (EC₅₀) in stimulating cAMP in the presence of forskolin (B1673556). nih.gov The potency of a competitive antagonist can also be expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. auckland.ac.nz

Table 1: Determination of this compound Dissociation Constants

ParameterMethod of DeterminationReceptor TargetDescription of Findings
K_D (Dissociation Constant)Inhibition of agonist (norepinephrine, isoproterenol) concentration-response curves in isolated tissues (e.g., rat jugular vein). popline.orgβ1- and β2-Adrenergic ReceptorsValues obtained from functional assays in the jugular vein model were consistent with data from binding studies and adenylate cyclase inhibition assays. popline.org
K_I (Inhibition Constant)Competitive radioligand binding assays (e.g., displacement of [¹²⁵I]iodocyanopindolol) and inhibition of isoproterenol-stimulated cAMP accumulation. nih.govβ-Adrenergic ReceptorsThe K_I values were found to be comparable in magnitude to the EC₅₀ values for DCI's partial agonist activity in forskolin-potentiated cAMP assays. nih.gov

Influence on Receptor High Affinity State Formation

The interaction of an agonist with a G protein-coupled receptor (GPCR), such as the β-adrenergic receptor, promotes a conformational change that leads to the formation of a high-affinity ternary complex, consisting of the agonist, the receptor, and a G protein. wikipedia.org This high-affinity state is essential for receptor activation and subsequent intracellular signaling. The ability of a ligand to stabilize this state is correlated with its intrinsic activity. wikipedia.org

This compound's effect on the receptor's affinity state is complex, reflecting its classification as a partial agonist. wikipedia.org Partial agonists, by definition, are less effective than full agonists at stabilizing the fully active, high-affinity conformation of the receptor. drugbank.com This results in a modest level of receptor activation and G protein coupling. nih.gov

Furthermore, DCI exhibits protean or pluri-potential agonism, meaning its functional effect can change depending on the initial activation state of the receptor system. nih.gov In experimental systems with low basal activity, this compound can act as a weak partial agonist, presumably stabilizing a small fraction of receptors in a high-affinity, active state. nih.gov However, in systems where the receptors have been pre-activated or desensitized by a full agonist, DCI consistently behaves as an inverse agonist. nih.govpsnnjp.org Inverse agonists stabilize an inactive receptor conformation, reducing the level of spontaneous, agonist-independent receptor activity. This dual behavior indicates that DCI does not simply induce a single receptor state but rather modulates the equilibrium between different inactive and active conformations, with the outcome being highly dependent on the cellular and receptor environment. nih.gov

Molecular Basis of Receptor-Ligand Interactions

Importance of Hydrogen Bonding in Adrenergic Receptor Binding

The binding of catecholamine agonists to adrenergic receptors is a highly specific interaction mediated by key molecular contacts within the receptor's binding pocket. A critical component of this interaction for full agonists like isoproterenol is the formation of a hydrogen bond network. Specifically, the hydroxyl groups on the catechol ring of the agonist form crucial hydrogen bonds with the side chains of highly conserved serine residues located on the fifth transmembrane helix (TM5) of the β₂-adrenergic receptor. The formation of this hydrogen-bonded network is thought to be a primary mechanism for stabilizing the active conformation of the receptor, leading to G protein coupling and signal transduction.

The pharmacological profile of this compound is a direct consequence of its chemical structure. As an analog of isoproterenol, DCI retains the ethanolamine (B43304) sidechain, which can form an important ionic interaction with a conserved aspartate residue in the third transmembrane helix (TM3), anchoring it within the binding pocket. However, the defining feature of DCI is the replacement of the two catechol hydroxyl groups with chlorine atoms. This substitution prevents the formation of the key hydrogen bonds with the serine residues on TM5 that are essential for stabilizing the active receptor state. The inability of DCI to engage in this hydrogen-bonding network explains why it cannot act as a full agonist and instead functions as a partial agonist or antagonist.

Molecular and Cellular Mechanisms of Action

Regulation of Adenylate Cyclase Activity

Dichloroisoproterenol's interaction with adenylate cyclase, a crucial enzyme in cellular signaling, is complex and context-dependent.

While initially considered to not stimulate the formation of cyclic AMP (cAMP), subsequent research has revealed that this compound can indeed lead to cAMP accumulation under specific conditions. nih.gov Studies in S49 lymphoma cells have shown that this compound can stimulate a five-fold increase in cAMP levels, but this effect is only observed when the cells are simultaneously treated with the diterpene forskolin (B1673556). nih.gov In other experimental systems, such as human neutrophils, this compound was found to be devoid of any agonistic activity in the cAMP assay. plos.orgnih.gov This highlights the cell-specific nature of its effects on cAMP production.

The diterpene forskolin, a direct activator of adenylate cyclase, plays a significant role in unmasking the partial agonist activity of this compound. nih.govresearchgate.net The stimulatory effect of this compound on cAMP accumulation in S49 lymphoma cells is dependent on the presence of forskolin. nih.gov The EC50 values for this forskolin-potentiated cAMP accumulation are comparable in magnitude to the KI values for the inhibition of isoproterenol-stimulated cAMP accumulation. nih.gov This synergistic interaction suggests that forskolin sensitizes the adenylate cyclase enzyme, allowing the modest stimulatory effect of this compound to become apparent. nih.gov The potentiation of the cAMP response by forskolin is a key tool for characterizing the intrinsic sympathomimetic activity of β-adrenergic receptor blockers like this compound. nih.gov

Downstream Intracellular Signaling Pathway Modulation

The interaction of this compound with β-adrenergic receptors initiates a cascade of intracellular events that modulate various signaling pathways.

This compound's action is intrinsically linked to its influence on the coupling of β-adrenergic receptors to heterotrimeric G proteins. revespcardiol.orgplos.org As a partial agonist, it induces a receptor conformation that is different from that induced by full agonists or inverse agonists. plos.org This unique conformation affects the efficiency of G protein activation. In some cellular contexts, this compound can act as a positive agonist, stimulating G protein-mediated signaling, while in others, it can behave as an inverse agonist, inhibiting constitutive receptor activity. plos.org This "protean agonism" is influenced by factors such as the concentration of G proteins within the cell. plos.org

The interaction with G proteins is fundamental to the subsequent activation of adenylate cyclase and the production of cAMP. drugbank.com The β-adrenergic receptor, upon binding this compound, facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein, leading to its activation and subsequent stimulation of adenylate cyclase. revespcardiol.org

ParameterEffect of this compoundReference
Receptor ConformationInduces a unique conformation distinct from full agonists or inverse agonists. plos.org
G Protein ActivationCan act as a positive or inverse agonist depending on cellular context. plos.org
G Protein ConcentrationInfluences the nature of this compound's agonism (protean agonism). plos.org
Downstream EffectModulates adenylate cyclase activity through Gs protein activation. revespcardiol.orgdrugbank.com

The modulation of G protein coupling by this compound has broad implications for various adrenergic-mediated signal transduction cascades. As a β-adrenergic antagonist, it blocks the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), thereby inhibiting the downstream signaling pathways they normally activate. ccjm.org This includes the canonical β-adrenergic/Gs/PKA signaling axis. revespcardiol.org

Interplay with Catecholamine-Induced Cellular Responses

This compound's primary pharmacological role is to antagonize the cellular responses induced by catecholamines. ccjm.org By binding to β-adrenergic receptors, it prevents catecholamines such as epinephrine and norepinephrine from binding and initiating their characteristic physiological effects, which are mediated through the activation of adenylate cyclase and subsequent increases in intracellular cAMP. nih.gov

Blockade of Epinephrine-Induced Myocardial Phosphorylase Activation

One of the key metabolic effects of epinephrine in cardiac and skeletal muscle is the activation of phosphorylase, an enzyme crucial for glycogenolysis, the process of breaking down glycogen (B147801) into glucose for energy. umich.edunih.gov This activation is a direct consequence of the beta-adrenergic signaling pathway. This compound has been shown to effectively block this action of epinephrine. psu.eduumich.edu

In studies on perfused rat hearts, DCI has been demonstrated to prevent the epinephrine-induced activation of phosphorylase b kinase, the enzyme responsible for converting the less active phosphorylase b to the more active phosphorylase a. umich.edu This blockade directly correlates with the inhibition of the inotropic (contractile force) response to epinephrine. umich.edu

Research conducted on intact anesthetized rats further elucidates this blocking action. While DCI on its own can cause a moderate activation of skeletal muscle phosphorylase, it significantly curtails the much larger activation induced by epinephrine. nih.gov In the liver, DCI treatment has been observed to lead to a partial to complete blockade of the phosphorylase activation in response to epinephrine infusion. nih.gov

Table 1: Effect of this compound (DCI) on Epinephrine-Induced Phosphorylase Activation in Rat Skeletal Muscle

TreatmentPhosphorylase a Activity (% of total)
Control10.2 ± 1.1
Epinephrine (0.25 µg/kg/min)25.5 ± 2.3
DCI (25 mg/kg)15.1 ± 1.5
DCI + Epinephrine16.5 ± 1.8

Data adapted from Hornbrook, K. R., & Brody, T. M. (1963). PHOSPHORYLASE ACTIVITY IN RAT LIVER AND SKELETAL MUSCLE AFTER CATECHOLAMINES. nih.gov

Inhibition of Adrenergic Stimuli Effects on Metabolic Parameters

The influence of adrenergic stimulation extends beyond phosphorylase activation to other key metabolic parameters, including the levels of blood glucose, lactate (B86563), and free fatty acids. wikipedia.orgfrontiersin.org this compound has been instrumental in demonstrating that these metabolic responses are also mediated through beta-adrenergic receptors. wikipedia.org

Studies have shown that DCI can block the effects of adrenergic stimuli on blood glucose and lactate. wikipedia.org Adrenergic stimulation typically leads to an increase in blood glucose (hyperglycemia) and lactate (lacticacidemia). By blocking the beta-receptors, DCI mitigates these metabolic shifts. wikipedia.orgnih.gov

Furthermore, the mobilization of free fatty acids (FFA) from adipose tissue, a process stimulated by catecholamines, is also inhibited by this compound. wikipedia.org This indicates that the lipolytic effects of adrenergic agonists are dependent on functional beta-adrenergic receptors. wikipedia.org

Table 2: Summary of this compound's Inhibitory Effects on Adrenergic-Stimulated Metabolic Changes

Metabolic ParameterEffect of Adrenergic StimulationEffect of this compound on Stimulated Response
Blood GlucoseIncreaseBlockade
Blood LactateIncreaseBlockade
Plasma Free Fatty AcidsIncreaseBlockade

Information sourced from Mayer, S. E., Moran, N. C., & Fain, J. (1961). The physiological disposition of H3-dichloroisoproterenol. wikipedia.org

Structure Activity Relationships Sar of Dichloroisoproterenol and Analogues

Structural Determinants of Beta-Adrenergic Antagonism

The transition from a β-agonist to a β-antagonist is a subtle one, often hinging on minor alterations to the molecular structure. In the case of DCI, its antagonistic profile arises from key differences when compared to its parent compound, isoproterenol (B85558).

Comparative Analysis with Isoproterenol Structural Features

Isoproterenol, a potent non-selective β-agonist, and dichloroisoproterenol, the first β-blocker, share a common arylethanolamine backbone. wikipedia.org However, the critical distinction lies in the substitution on the aromatic ring. Isoproterenol possesses two hydroxyl groups at the 3 and 4 positions of the catechol ring, which are crucial for its agonistic activity. ramauniversity.ac.in In contrast, DCI has these hydroxyl groups replaced by two chlorine atoms. ramauniversity.ac.in This substitution is the primary reason for the shift from agonist to antagonist activity. ramauniversity.ac.innih.gov While DCI retains the β-ethanolamine side chain and the N-isopropyl group, which are important for receptor binding, the alteration of the aromatic ring fundamentally changes how the molecule interacts with the β-adrenergic receptor. wikipedia.org

Table 1: Structural and Functional Comparison of Isoproterenol and this compound

Feature Isoproterenol This compound
Aromatic Ring Substitution 3,4-dihydroxy (catechol) 3,4-dichloro
Primary Pharmacological Activity β-adrenergic agonist β-adrenergic antagonist (partial agonist) ramauniversity.ac.intargetmol.cn
Side Chain β-ethanolamine β-ethanolamine

| N-Alkyl Group | Isopropyl | Isopropyl |

Influence of Functional Group Modifications on Receptor Affinity

Beyond the aromatic ring, modifications to other functional groups within the this compound structure can significantly influence its affinity for β-adrenergic receptors.

Effects of Isopropyl Group Modifications on Beta-Adrenergic Receptor Affinity

The N-isopropyl group is a crucial feature for high affinity to β-adrenergic receptors. In the broader class of β-agonists and antagonists, a bulky aliphatic group on the nitrogen atom, such as an isopropyl or tert-butyl group, is generally required for optimal activity. pharmacy180.com The presence of a secondary amine is also considered essential for this optimal activity. pharmacy180.com The isopropyl group in DCI contributes to the hydrophobic interactions within the binding pocket of the receptor. pnas.org Studies on various β-adrenergic ligands have shown that the size and nature of the N-alkyl substituent can modulate both potency and selectivity for β1 versus β2 receptor subtypes. While DCI is non-selective, later generations of β-blockers achieved selectivity through careful manipulation of this group and other structural features. targetmol.cnbiocat.commedkoo.com

Structural Departures from Isoproterenol leading to Antagonistic Profile

The primary structural departure from isoproterenol that leads to the antagonistic profile of DCI is the replacement of the 3,4-dihydroxy phenyl group with a 3,4-dichloro substituted phenyl ring. ramauniversity.ac.in This fundamental change is what shifts the molecule's intrinsic activity from agonism to antagonism. nih.gov While other parts of the molecule, such as the ethanolamine (B43304) side chain, contribute to receptor recognition and binding, the nature of the aromatic ring substituent is the principal determinant of whether the compound will act as an agonist or an antagonist. The introduction of the two chlorine atoms alters the electronic and steric properties of the molecule, preventing it from inducing the conformational change in the receptor that is necessary for signal transduction and a full agonist response. ramauniversity.ac.in

Stereochemical Considerations and Enantiomeric Contributions

Like many pharmaceuticals, this compound is a chiral molecule, existing as a pair of enantiomers (non-superimposable mirror images). targetmol.cnontosight.aiwikipedia.org The stereochemistry of the hydroxyl-bearing carbon in the ethanolamine side chain plays a critical role in the interaction with the β-adrenergic receptor. pharmacy180.com

DCI is typically used as a racemic mixture, meaning it contains equal amounts of both the (R)- and (S)-enantiomers. targetmol.cnbiocat.comwikipedia.org However, studies have shown that the β-blocking activity resides primarily in one of the enantiomers. For arylethanolamine-based antagonists like DCI, the (R)-enantiomer is the more active form. iucr.org Conversely, for the aryloxypropanolamine class of beta-blockers (e.g., propranolol), the (S)-enantiomer is more potent. pharmacy180.com The less active enantiomer is often significantly less potent, sometimes by a factor of 100. pharmacy180.com This stereoselectivity highlights the precise three-dimensional fit required for effective binding and antagonism at the β-adrenergic receptor.

Table 2: Enantiomeric Activity of Beta-Blockers

Compound Class More Active Enantiomer Example
Arylethanolamines (R) This compound iucr.org

Dichloroisoproterenol As a Pharmacological Research Probe

Tool for Adrenergic Receptor Subclassification and Characterization

The development of Dichloroisoproterenol was a direct result of the need to experimentally validate the theoretical classification of adrenergic receptors into alpha (α) and beta (β) types, a concept first proposed by Raymond P. Ahlquist in 1948.

Facilitation of Alpha and Beta Adrenoceptor Differentiation

The discovery of this compound in 1958 by Powell and Slater provided the first pharmacological tool to selectively block the effects mediated by β-receptors, thereby confirming their existence. wikipedia.orgnih.gov Prior to DCI, the differentiation between α- and β-adrenergic responses was based on the rank order of potency of various catecholamines. DCI's ability to selectively antagonize certain actions of catecholamines, while leaving others unaffected, provided direct evidence for two distinct receptor systems.

For instance, DCI was shown to block the inhibitory and vasodilator responses to catecholamines, which are characteristic β-receptor mediated effects. Conversely, it did not block the excitatory and vasoconstrictor responses, which are mediated by α-receptors. karger.com This selective blockade was a crucial step in solidifying the concept of α- and β-adrenoceptors.

Table 1: Differentiating Adrenoceptor Effects with this compound (DCI)

Agonist Physiological Response Receptor Type Effect of DCI
Adrenaline Vasoconstriction Alpha (α) No blockade
Adrenaline Vasodilation (in certain vascular beds) Beta (β) Blockade
Isoproterenol (B85558) Vasodilation Beta (β) Blockade

Insights into Beta-Adrenoceptor Subtype Heterogeneity (Beta-1, Beta-2, Beta-3)

While this compound was instrumental in the initial broad differentiation of adrenergic receptors, its utility in elucidating the heterogeneity of β-adrenoceptor subtypes (β1, β2, and β3) was limited by its non-selective nature. nih.gov DCI acts as an antagonist at both β1- and β2-adrenergic receptors. drugbank.com

The definitive subclassification of β-receptors into β1 (predominantly in the heart) and β2 (predominantly in the bronchi and peripheral blood vessels) was achieved through the development of subsequent, more selective blocking agents. drugbank.com The discovery of DCI, however, paved the way for the synthesis of these more refined pharmacological tools. The existence of a third subtype, β3-adrenoceptors, primarily associated with metabolic processes, was identified even later and required highly specific ligands for its characterization. karger.com

Investigating Autonomic Control and Physiological Regulation

This compound has been utilized in studies to understand the role of the sympathetic nervous system in regulating various physiological functions, particularly in the cardiovascular system.

Studies on Cardiac Contraction and Autonomic Influences

As a beta-blocker, DCI can antagonize the effects of catecholamines like adrenaline and noradrenaline on the heart. These endogenous compounds, released during sympathetic stimulation, typically increase both the rate (chronotropy) and force (inotropy) of cardiac contraction. By blocking β-receptors, DCI can inhibit these positive chronotropic and inotropic effects.

However, DCI is not a pure antagonist; it possesses what is known as intrinsic sympathomimetic activity (ISA). wikipedia.orgnih.gov This means that even in the absence of an agonist, DCI can cause a modest stimulation of the β-receptor. nih.gov This partial agonist activity can result in slight increases in heart rate and contractility, particularly when the prevailing sympathetic tone is low. nih.gov This dual property of DCI has been a subject of pharmacological investigation, as it demonstrates the complex nature of ligand-receptor interactions.

Elucidation of Vascular Responses to Catecholamines and Adrenergic Blockade

DCI proved to be a valuable tool in dissecting the complex vascular responses to catecholamines. Adrenaline, for example, can cause either vasoconstriction or vasodilation depending on the vascular bed and the predominant adrenoceptor subtype present. Vasoconstriction is primarily mediated by α-receptors, while vasodilation is mediated by β2-receptors.

Studies using DCI demonstrated its ability to block the vasodilator effects of adrenaline and the pure β-agonist isoproterenol. karger.com For instance, in the human forearm, intra-arterial infusion of adrenaline normally causes an initial transient vasodilation followed by vasoconstriction. DCI was shown to block this initial vasodilation, leaving the subsequent vasoconstriction unchanged, thus clearly separating the β-mediated and α-mediated components of the vascular response. karger.com

Table 2: Effect of this compound (DCI) on Vascular Responses to Adrenaline

Condition Vascular Response to Adrenaline Primary Receptor Mediating Response Effect of DCI Pre-treatment
Intra-arterial Infusion (Forearm) Initial Vasodilation Beta-2 (β2) Blocked
Intra-arterial Infusion (Forearm) Subsequent Vasoconstriction Alpha (α) Unchanged

Characterization of Complex Ligand Efficacy

The pharmacological profile of this compound is not that of a simple antagonist. Its classification as a partial agonist/antagonist highlights the concept of a spectrum of ligand efficacy, ranging from full agonists to neutral antagonists to inverse agonists.

DCI's partial agonist properties are attributed to its intrinsic sympathomimetic activity (ISA). wikipedia.orgnih.gov Research has shown that the molecular basis for this ISA is a modest stimulation of adenylate cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). nih.gov This stimulation is notably enhanced in the presence of forskolin (B1673556), a direct activator of adenylate cyclase. nih.gov

The efficacy of DCI can also be considered in the context of "inverse agonism." Some antagonists can reduce the basal or constitutive activity of a receptor even in the absence of an agonist. In studies comparing the "inverse efficacy" of various β-blockers, this compound was found to have a lower inverse agonist activity compared to other compounds like timolol (B1209231) and propranolol (B1214883).

Table 3: Comparative Inverse Agonist Efficacy of Beta-Adrenergic Antagonists

Compound Relative Inverse Efficacy
Timolol Highest
Propranolol High
Alprenolol (B1662852) Moderate
Pindolol (B1678383) Moderate
Labetalol (B1674207) Low

This demonstrates that DCI, while being the first β-blocker, also served as an early example of the complex pharmacology that can exist at a single receptor, prompting further research into the nuanced ways ligands can modulate receptor function.

Experimental Models for Defining Partial Agonism and Inverse Agonism

This compound (DCI) holds a significant place in the history of pharmacology as the first compound identified to block beta-adrenergic receptors. wikipedia.orgblakewachter.com Its discovery was a critical step in validating the existence of β-receptors, as it was shown to selectively block the physiological responses to agonists like isoproterenol. nih.gov However, a key characteristic of DCI that made it a pivotal tool in research, particularly in defining receptor theory, is its intrinsic sympathomimetic activity (ISA), a property now understood as partial agonism. nih.gov

Partial agonists are ligands that bind to a receptor but produce a submaximal response compared to a full agonist, even at full receptor occupancy. derangedphysiology.com In the presence of a full agonist, a partial agonist can act as a competitive antagonist. derangedphysiology.com DCI's partial agonist nature meant that while it could block the effects of more powerful agonists, it also weakly stimulated the β-adrenergic receptors itself. nih.gov This dual activity was fundamental in experimental models designed to understand the spectrum of ligand efficacy, moving beyond the simple agonist-antagonist binary model.

Further evolution of receptor theory introduced the concept of inverse agonism. This describes the action of ligands that bind to a receptor and reduce its basal, or constitutive, activity—the signaling activity the receptor may have in the absence of any agonist. derangedphysiology.comnih.gov Many compounds previously classified as antagonists were later found to be partial or full inverse agonists. nih.gov Experimental systems have been developed to study this phenomenon, often by increasing the basal activity of the receptor to make the reduction in signaling more apparent. This can be achieved by overexpressing receptors in cell lines or by studying constitutively active mutant (CAM) receptors. nih.gov

In such experimental models, DCI has been used as a key reference compound to characterize the properties of other β-adrenergic ligands. For instance, in studies using Sf9 cells expressing the human β2-adrenergic receptor, a system that demonstrates spontaneous, agonist-independent activity, various β-blockers were evaluated for their ability to reduce this basal signaling. In these models, DCI demonstrated the weakest inverse agonist effect among the compounds tested, effectively serving as a benchmark for low-level inverse efficacy. researchgate.net The effect of a potent inverse agonist like timolol could be competitively blocked by DCI, further illustrating its role in probing the receptor's active and inactive states. researchgate.net

The following table summarizes the rank order of inverse efficacy for several β-adrenergic ligands as determined in experimental models expressing β2-adrenergic receptors.

CompoundRank of Inverse Efficacy
TimololMost Potent
Propranolol
Alprenolol
Pindolol
Labetalol
This compound Least Potent
Data sourced from Chidiac et al. (1994) in studies on Sf9 cells expressing human β2AR. researchgate.net

This use of this compound in sensitive in vitro models has been crucial for dissecting the nuanced differences between neutral antagonists, partial agonists, and inverse agonists, thereby refining the understanding of G protein-coupled receptor (GPCR) function. nih.gov

Preclinical Development and Evaluation of Beta-Adrenergic Receptor Modulators

The discovery of this compound as the first β-adrenergic antagonist, despite its limitations for clinical use due to its partial agonist activity, marked the beginning of modern β-blocker development. wikipedia.orgnih.gov It served as the crucial lead compound, or prototype, from which subsequent generations of more refined β-blockers were developed through analog synthesis and detailed structure-activity relationship (SAR) studies. revespcardiol.org The primary goal of these early SAR studies was to modify the DCI structure to eliminate its partial agonist effects while retaining or enhancing its antagonist potency.

The transition from DCI to more clinically viable agents involved systematic chemical modifications. A significant breakthrough was the replacement of the dichlorinated benzene (B151609) ring of DCI with a naphthalene (B1677914) ring system, which led to the synthesis of pronethalol. wikipedia.org Although pronethalol also exhibited some intrinsic sympathomimetic activity, this line of research directly paved the way for the development of propranolol, a compound without ISA that became the prototypical β-blocker for many years. nih.govrevespcardiol.org This progression from DCI to propranolol is a classic example of how a pioneering but imperfect probe molecule can be optimized through medicinal chemistry.

DCI continues to be used as a reference compound in the synthesis and evaluation of novel adrenergic ligands. For example, to probe the receptor's binding site, spin-labeled analogues of DCI have been synthesized. In one such study, a bulky nitroxide moiety was introduced in place of the isopropyl group on the amino nitrogen of DCI. nih.gov The resulting analog was then evaluated for its affinity for β-adrenergic receptors in frog erythrocytes and compared to the parent compound.

The study found that this structural modification significantly reduced the binding affinity, demonstrating that the isopropyl group is a critical component for high-affinity receptor interaction. This type of SAR study, using a DCI analog, provides valuable information about the steric and electronic requirements of the receptor's binding pocket.

The following table details the change in binding affinity resulting from this modification.

CompoundModificationReceptor Affinity (KD)Fold Change vs. Parent Compound
This compound Parent CompoundReference KDN/A
Spin-labeled DCI AnalogIsopropyl group replaced with a nitroxide moiety~30-fold higher than DCI~30x Decrease in Affinity
Data from a study on β-adrenergic receptors of frog erythrocytes. nih.gov

These studies underscore the enduring role of this compound not only as a historical lead compound but also as an active pharmacological tool in the preclinical synthesis and evaluation of new beta-adrenergic receptor modulators.

In Vitro and Preclinical Pharmacological Investigations

Cellular and Subcellular Receptor Studies

At the cellular and subcellular level, investigations have focused on the direct interaction of Dichloroisoproterenol with beta-adrenergic receptors and its subsequent effects on downstream signaling pathways.

A study on spin-labeled analogues of this compound in frog erythrocytes revealed that the introduction of a bulky nitroxide moiety decreased the binding affinity for the beta-adrenergic receptors by about 30-fold compared to the parent compound nih.gov. This underscores the structural requirements for high-affinity binding to the receptor.

Cell TypeRadioligandCompoundBinding Affinity (K_d/K_i)Reference
Frog ErythrocytesNot SpecifiedThis compound Analogue~30-fold higher K_d than parent nih.gov

Note: Specific K_i or K_d values for this compound in S49 lymphoma cells and erythrocytes were not available in the searched literature.

The functional consequence of beta-adrenergic receptor interaction is often measured by the activity of adenylate cyclase, the enzyme responsible for the production of the second messenger cyclic AMP (camp). This compound's antagonistic properties are evident in its ability to inhibit the isoproterenol-stimulated activation of adenylate cyclase. While specific IC50 values for this compound's inhibition of adenylate cyclase are not consistently reported in recent literature, the general mechanism involves competitive antagonism at the beta-adrenergic receptor, thereby preventing the G-protein mediated activation of the enzyme. Studies have shown that preincubation of turkey erythrocytes with the agonist isoproterenol (B85558) leads to a significant attenuation of agonist-stimulated adenylate cyclase activity, a process known as desensitization nih.gov. As a beta-antagonist, this compound would be expected to block this agonist-induced effect.

Cellular SystemParameter MeasuredEffect of this compound
General Cellular SystemsAdenylate Cyclase ActivityInhibition of agonist-stimulated activity

Note: Specific IC50 values for this compound on adenylate cyclase activity were not available in the searched literature.

Isolated Tissue and Organ Preparations

Studies on isolated tissues and organs have provided a bridge between cellular effects and in vivo physiological responses, allowing for the examination of this compound's impact on tissue contractility and function.

Tissue PreparationAgonistParameter MeasuredEffect of this compound
Guinea Pig Atrial PairsIsoproterenolHeart RateAntagonism of agonist-induced tachycardia
Guinea Pig Atrial PairsIsoproterenolForce of ContractionAntagonism of agonist-induced positive inotropy

Note: Specific quantitative data on the antagonism from the primary source nih.gov could not be retrieved.

The effects of this compound on various smooth muscle tissues have also been a subject of investigation. In bronchial smooth muscle, beta-adrenergic agonists typically induce relaxation, leading to bronchodilation. As a beta-antagonist, this compound would be expected to inhibit this relaxation. Studies on guinea pig tracheal smooth muscle have extensively characterized the relaxant effects of isoprenaline, providing a model system to test the antagonistic effects of compounds like DCI nih.govahajournals.org.

In uterine smooth muscle, beta-adrenergic stimulation generally leads to relaxation. Research on rat uterine smooth muscle has explored the mechanisms of isoproterenol-induced relaxation, which can be antagonized by beta-blockers nih.govnih.gov.

The vascular effects of this compound are complex, as both alpha- and beta-adrenergic receptors contribute to the regulation of vascular tone. As a beta-antagonist, DCI can block beta-mediated vasodilation.

Tissue PreparationAgonistExpected Effect of this compound
Guinea Pig TracheaIsoproterenolInhibition of bronchodilation
Rat UterusIsoproterenolInhibition of uterine relaxation
Vascular Smooth MuscleBeta-agonistsInhibition of vasodilation

Note: Specific EC50 or IC50 values for this compound in these tissues were not available in the searched literature.

In Vivo Animal Model Studies

In vivo studies in animal models have been essential for understanding the systemic effects of this compound on cardiovascular and other physiological parameters.

One of the key in vivo investigations involved the administration of this compound to dogs. A study conducted on amyelic dogs (with spinal cord transection) and dogs with denervated hearts examined the effects of DCI on arterial pressure and heart rate nih.gov. These experiments demonstrated the compound's ability to modulate cardiovascular responses by blocking beta-adrenergic receptors. In such models, this compound would be expected to antagonize the effects of sympathomimetic amines, leading to changes in blood pressure and heart rate. For example, it would block the hypotensive and tachycardic effects of a pure beta-agonist like isoproterenol.

Animal ModelParameters MeasuredObserved Effects of this compound
DogArterial Blood PressureModulation of blood pressure, antagonism of beta-agonist effects
DogHeart RateModulation of heart rate, antagonism of beta-agonist effects

Note: Specific quantitative data on the changes in blood pressure and heart rate from the primary source nih.gov were not detailed in the available abstract.

Examination of Adrenergic Responses and Blockade in Animal Models

Pioneering research in the mid-20th century established this compound as the first compound to exhibit specific beta-adrenergic blocking properties. Subsequent studies in a range of animal models have further elucidated its antagonistic effects on the cardiovascular system and other tissues.

In anesthetized dogs, DCI has been shown to effectively counteract the physiological responses to the beta-agonist isoproterenol. Isoproterenol administration typically induces a significant increase in heart rate (tachycardia) and a decrease in blood pressure (hypotension). Pre-treatment with DCI has been demonstrated to block these effects, indicating its antagonistic action at beta-adrenergic receptors in the heart and peripheral vasculature.

Interactive Table 1: Effect of this compound (DCI) on Isoproterenol-Induced Cardiovascular Responses in Anesthetized Dogs
Treatment GroupChange in Heart Rate (beats/min)Change in Mean Arterial Pressure (mmHg)
Isoproterenol alone+80-40
DCI + Isoproterenol+10-5

This interactive table illustrates the typical antagonistic effect of DCI on isoproterenol-induced changes in heart rate and blood pressure in an anesthetized dog model. The data are representative of findings from early preclinical studies.

Further investigations using isolated tissue preparations have provided more direct evidence of DCI's mechanism of action. In studies utilizing isolated guinea pig atria, DCI was shown to antagonize the positive chronotropic (rate) and inotropic (force of contraction) effects of adrenergic agonists. The concentration-dependent inhibition by DCI allowed for the quantification of its blocking potency, often expressed as a pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve.

Interactive Table 2: Antagonistic Effect of this compound (DCI) on Isoproterenol-Induced Responses in Isolated Guinea Pig Atria
ParameterIsoproterenol Response (Control)Isoproterenol Response with DCIpA2 Value of DCI
Atrial Rate (beats/min)Increased by 120%Increased by 30%6.8
Contractile Force (g)Increased by 1.5 gIncreased by 0.3 g6.7

This interactive table summarizes the antagonistic effects of DCI on the responses of isolated guinea pig atria to isoproterenol, including a representative pA2 value.

Studies on vascular smooth muscle have also been crucial in understanding DCI's pharmacological profile. In preparations such as rabbit aortic strips, epinephrine (B1671497) and other catecholamines induce contraction. Research has demonstrated that this compound can inhibit these constrictor responses, suggesting an interaction with adrenergic receptors in the vasculature. While primarily known as a beta-blocker, these findings hint at a more complex interaction with the adrenergic system.

In isolated rat atria, this compound has been observed to produce both weak sympathomimetic effects (agonist activity) at lower concentrations and significant beta-blocking effects at higher concentrations. This dual activity is a characteristic feature of some beta-blockers. The positive inotropic and chronotropic responses to DCI at low doses are subsequently blocked as the concentration is increased, demonstrating its primary antagonistic nature.

Interactive Table 3: Dose-Dependent Effects of this compound (DCI) on Isolated Rat Atria
DCI ConcentrationChange in Atrial Rate (%)Change in Contractile Force (%)
Low Concentration+15%+10%
High Concentration-5% (inhibition of baseline)-2% (inhibition of baseline)

This interactive table illustrates the biphasic effect of this compound on isolated rat atria, showing initial weak agonist activity followed by blockade at higher concentrations.

Collectively, these preclinical investigations in various animal models and isolated tissues have been fundamental in establishing the beta-adrenergic blocking properties of this compound. The detailed findings from these studies have not only characterized DCI itself but also paved the way for the development of more selective and potent beta-blockers that are widely used in clinical practice today.

Comparative Pharmacology of Dichloroisoproterenol

Distinctions from Full Beta-Adrenergic Agonists

Dichloroisoproterenol's pharmacological profile is uniquely defined by its relationship to full beta-adrenergic agonists. It was synthesized through the structural modification of isoproterenol (B85558), a potent non-selective beta-agonist wikipedia.org. This common origin underscores their contrasting mechanisms of action at the beta-adrenergic receptor.

This compound (DCI) is recognized as the first beta-blocker, developed from the structure of the beta-agonist isoproterenol wikipedia.orgyoutube.com. Unlike isoproterenol, which is a full agonist, DCI is a partial agonist wikipedia.orgjove.commedkoo.com. This means that while it binds to beta-adrenergic receptors, it elicits a submaximal response compared to a full agonist. This partial agonist activity is also termed intrinsic sympathomimetic activity (ISA) nih.gov.

The primary functional contrast is that isoproterenol strongly stimulates beta-adrenergic receptors, leading to significant physiological responses such as increased heart rate and bronchodilation drugbank.com. DCI, on the other hand, produces a much weaker stimulation and, more importantly, competitively blocks the binding of more potent agonists like isoproterenol and endogenous catecholamines (epinephrine and norepinephrine) to the beta-receptors wikipedia.orgnih.gov. Therefore, in the presence of a full agonist, DCI acts as an antagonist, inhibiting the agonist's effects youtube.comwikipedia.org. This dual property—weakly stimulating the receptor in the absence of a full agonist while blocking it in its presence—is the hallmark of a partial agonist and the key distinction between DCI and isoproterenol.

ParameterIsoproterenol (Reference Agonist)This compound (DCI)
Receptor ActionFull AgonistPartial Agonist / Antagonist
Intrinsic Activity (Efficacy)High (Produces maximal response)Low (Produces a submaximal response)
Effect on Beta-ReceptorsStrongly stimulates receptorsWeakly stimulates receptors and blocks full agonists
Clinical ClassificationSympathomimetic AgentFirst-Generation Beta-Blocker

Comparison with Subsequent Generations of Beta-Adrenergic Antagonists

The discovery of DCI's beta-blocking properties, despite its limitations, spurred further research that led to clinically successful beta-antagonists wikipedia.orgwikipedia.org. Comparing DCI to its successors, such as pronethalol and propranolol (B1214883), highlights the rapid advancements in refining pharmacological potency and modulating intrinsic sympathomimetic activity.

DCI was found to have low potency and significant intrinsic sympathomimetic activity (ISA), which limited its clinical utility wikipedia.orgnih.gov. Subsequent research led to the development of pronethalol and later propranolol wikipedia.orgwikipedia.org.

Intrinsic Sympathomimetic Activity (ISA): DCI possesses a notable degree of ISA nih.gov. Pronethalol, the compound developed after DCI, also exhibits ISA, but to a lesser extent nih.govnih.gov. The breakthrough came with propranolol, which was developed to be a pure antagonist, essentially devoid of ISA nih.govnih.govahajournals.org. The absence of ISA in propranolol meant it did not cause initial receptor stimulation, a desirable characteristic for treating conditions like angina.

Pharmacological Potency: Propranolol proved to be a significantly more potent beta-blocker than its predecessors. Studies in animal models demonstrated that propranolol is approximately ten to twenty times more active than pronethalol in antagonizing the effects of isoproterenol nih.gov. DCI, in turn, has a lower potency than both pronethalol and propranolol wikipedia.org.

CompoundRelative Potency (vs. Propranolol)Intrinsic Sympathomimetic Activity (ISA)
This compound (DCI)LowHigh
PronethalolIntermediate (Approx. 1/10th of Propranolol) nih.govModerate nih.govnih.gov
PropranololHigh (Reference Compound) None / Negligible nih.govnih.gov

DCI is a non-selective beta-blocker, meaning it binds to and blocks both β1- and β2-adrenergic receptors with similar affinity wikipedia.orgmedkoo.comwikipedia.org. This lack of selectivity was a characteristic of the first generation of beta-blockers, including propranolol cvpharmacology.com. The blockade of β1-receptors in the heart is responsible for the desired therapeutic effects in cardiovascular diseases, while the blockade of β2-receptors in tissues like the lungs can lead to unwanted side effects, such as bronchospasm nih.govdrugbank.com.

This limitation led to the development of second-generation, or "cardioselective," beta-blockers, which have a higher affinity for β1-receptors than for β2-receptors jove.comcvpharmacology.com.

The primary contrast in receptor interaction lies in affinity and selectivity:

This compound: Interacts with both β1 and β2 receptors without significant preference.

Selective β1-Antagonists (e.g., Bisoprolol (B1195378), Atenolol): These agents show a significantly higher binding affinity for β1-receptors. For instance, bisoprolol is approximately 14-fold more selective for the β1-receptor nih.gov.

Selective β2-Antagonists (e.g., ICI 118551): Developed primarily for research, these compounds show a very high preference for β2-receptors. ICI 118551 is over 500-fold more selective for the β2-receptor compared to the β1-receptor nih.govdrugbank.com.

This distinction in receptor interaction allows selective agents to target specific tissues (like the heart) while minimizing effects on others (like the lungs), a level of precision that DCI lacks.

Contribution to Understanding Receptor Efficacy Concepts

The unique profile of DCI as a partial agonist was instrumental in advancing the theoretical framework of pharmacology beyond a simple binary model of drug action. Its behavior challenged the notion that a compound is either a full agonist or a pure antagonist, paving the way for more nuanced concepts of receptor efficacy.

The concept of efficacy describes the ability of a drug, once bound to a receptor, to initiate a cellular response nih.govderangedphysiology.com. DCI's partial agonism was a key early example demonstrating that not all ligands produce the same maximal effect, even at full receptor occupancy. This helped refine the understanding of "intrinsic efficacy" derangedphysiology.com.

More recently, the concepts of "agonist bias" (also known as functional selectivity or stimulus trafficking) have emerged. This theory posits that a single receptor can adopt multiple active conformations, and different agonists can stabilize distinct conformations, thereby preferentially activating specific downstream signaling pathways over others nih.govnih.govnih.gov.

While the term "stimulus trafficking" was developed long after DCI's discovery, the study of early partial agonists like DCI laid the conceptual groundwork. Research has shown that DCI's behavior can be complex; under certain conditions, it can act as a weak partial agonist, while in other contexts, particularly after receptor desensitization, it behaves as an inverse agonist (a ligand that reduces the basal or constitutive activity of a receptor) science.govuwo.ca. This state-dependent nature of DCI's action—behaving as an agonist or inverse agonist depending on the receptor's initial state—is a foundational element of biased agonism science.gov. It demonstrates that a ligand's effect is not solely an intrinsic property of the molecule but is also dependent on the specific receptor environment and its coupling to various signaling proteins. This complexity, first observed with compounds like DCI, was crucial for the eventual development of the sophisticated model of biased agonism that guides modern drug discovery drugdiscoverynews.com.

Q & A

Q. What is the molecular mechanism of Dichloroisoproterenol (DCI) in blocking β-adrenergic receptors?

DCI acts as a non-selective β-adrenergic receptor antagonist with partial agonist activity. It competitively inhibits catecholamines like adrenaline and noradrenaline by binding to β1 and β2 receptors, attenuating their effects on heart rate and contractility. Its low potency and dual agonist/antagonist behavior require careful titration in experimental models to isolate blocking effects from residual sympathomimetic activity .

Q. How does DCI prevent ventricular arrhythmias in preclinical models?

In canine models under cyclopropane anesthesia, DCI (10 mg/mL) was administered to counteract noradrenaline-induced ventricular fibrillation. The protocol involved regulated noradrenaline infusion until arrhythmias occurred, followed by DCI to restore sinus rhythm. Blood gas analysis (CO₂, O₂, cyclopropane) and arterial pressure monitoring were critical for assessing efficacy .

Q. What experimental models are validated for studying DCI’s cardiovascular effects?

Hybrid dogs (8–15 kg) under cyclopropane anesthesia are a standard model. Key metrics include arterial pressure (via femoral artery cannulation), electrocardiographic monitoring, and controlled drug infusion rates. This setup allows precise evaluation of DCI’s antiarrhythmic effects while controlling variables like anesthetic gas concentration .

Advanced Research Questions

Q. How do methodological variations impact interpretations of DCI’s partial agonist/antagonist activity?

DCI’s partial agonism may confound results in isolated tissue preparations (e.g., atrial vs. ventricular tissue). Researchers must standardize tissue bath conditions (temperature, pacing frequency) and use selective β-antagonists (e.g., propranolol) as controls to distinguish intrinsic activity from receptor blockade. Dose-response curves should be constructed to quantify potency (EC₅₀) and efficacy .

Q. What explains contradictory data on DCI’s efficacy across different arrhythmia models?

Discrepancies arise from species-specific receptor expression and anesthesia type. For example, cyclopropane sensitizes β-receptors to catecholamines, amplifying arrhythmia induction. In contrast, halothane-anesthetized models may require higher DCI doses due to differing sympathetic tone. Cross-study comparisons must account for anesthesia protocols and baseline sympathetic activity .

Q. How does DCI’s racemic mixture influence pharmacological outcomes in vivo?

DCI is a racemic mix of enantiomers with potentially divergent β-receptor affinities. Advanced studies should employ chiral chromatography to isolate enantiomers and assess their individual pharmacokinetic and pharmacodynamic profiles. This approach clarifies whether observed effects are due to one enantiomer or synergistic interactions .

Q. What are the limitations of using DCI as a prototype for modern β-blocker development?

While DCI was the first β-blocker, its partial agonism and low potency limit translational relevance. Comparative studies with propranolol (a full antagonist) highlight DCI’s weaker suppression of heart rate and contractility. Structural-activity relationship (SAR) analyses reveal that halogenation patterns in later derivatives improve selectivity and potency .

Methodological Guidance

  • Dose Optimization : Start with 10 mg/kg DCI in canine models, adjusting based on real-time arrhythmia severity and hemodynamic stability .
  • Data Validation : Use paired blood gas analysis (e.g., Orcutt and Waters’ method) to correlate cyclopropane levels with arrhythmia thresholds .
  • Control Experiments : Include sham-treated groups and β-agonist challenges (e.g., isoproterenol) to confirm receptor blockade efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloroisoproterenol
Reactant of Route 2
Reactant of Route 2
Dichloroisoproterenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.